

6-Quinazolinemethanamine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Quinazolinemethanamine*

Cat. No.: *B1593274*

[Get Quote](#)

An In-depth Technical Guide to **6-Quinazolinemethanamine**: A Core Scaffold for Modern Drug Discovery

Executive Summary

6-Quinazolinemethanamine represents a pivotal molecular scaffold in contemporary medicinal chemistry. While not a therapeutic agent in itself, its true value lies in its role as a versatile synthetic intermediate for the development of highly potent and selective drug candidates. The quinazoline core, a fused heterocycle of benzene and pyrimidine, is a well-established "privileged structure," found in numerous FDA-approved drugs. The strategic placement of an aminomethyl group at the 6-position provides a chemically reactive handle, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, a robust synthetic pathway, and the profound applications of this scaffold, with a primary focus on its role in the generation of targeted kinase inhibitors for oncology.

The Quinazoline Nucleus: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone in the development of therapeutic agents.^[1] First synthesized in 1903, its therapeutic potential was not fully realized until the mid-20th century.^[1] This discovery spurred decades of research, leading to a multitude of clinical drugs targeting a

wide array of biological pathways.^[1] The scaffold's "privileged" status stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for high-affinity interactions with diverse biological targets.^[1]

The approval of Gefitinib in 2003, a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer, marked a watershed moment, cementing the scaffold's importance in modern oncology.^[1] Subsequently, numerous quinazoline derivatives have been developed as potent inhibitors of various kinases, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects.^{[2][3]} The aminomethyl group at the 6-position is a particularly valuable site for chemical modification, allowing for the synthesis of extensive compound libraries to probe biological targets and develop novel therapeutics.^[1]

Physicochemical and Structural Properties

Precise characterization of a core scaffold is fundamental to its application in a rational drug design program. While **6-Quinazolinemethanamine** is primarily a synthetic intermediate, understanding its core properties is essential for developing synthetic routes and predicting the characteristics of its derivatives.

Core Identity and Properties

Property	Value	Source
Chemical Name	(Quinazolin-6-yl)methanamine	N/A
Synonyms	6-(Aminomethyl)quinazoline	N/A
CAS Number	933696-71-0	
Molecular Formula	C ₉ H ₉ N ₃	
Molecular Weight	159.19 g/mol	
Boiling Point	323.0 ± 17.0 °C	Predicted
Density	1.224 ± 0.06 g/cm ³	Predicted

Note: Experimental data for physical properties such as melting point and solubility are not readily available in published literature, reflecting the compound's status as a reactive

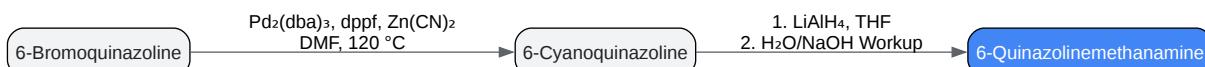
intermediate rather than an isolated final product.

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for **6-Quinazolinemethanamine** have been identified. However, a predictive analysis based on the known spectra of quinazoline and related substituted derivatives allows for a reliable estimation of its characteristic NMR signals.

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

- H2 (~9.5 ppm, s): The proton at position 2 is typically the most deshielded proton on the pyrimidine ring, appearing as a sharp singlet.
- H4 (~9.3 ppm, s): The proton at position 4 is also significantly deshielded due to the adjacent nitrogen atoms and appears as a singlet.
- H5 (~8.2 ppm, d): This proton on the benzene ring is ortho to the fused ring junction and will appear as a doublet.
- H7 (~8.0 ppm, s): The proton at position 7, adjacent to the aminomethyl substituent, would likely appear as a singlet or a narrow doublet.
- H8 (~7.8 ppm, d): This proton, ortho to H7, will show coupling to H7 and appear as a doublet.
- -CH₂- (~4.0 ppm, s): The two protons of the aminomethyl group are expected to appear as a singlet.
- -NH₂ (~2.5 ppm, br s): The two amine protons would appear as a broad singlet, and the chemical shift can be highly variable depending on concentration and solvent.


¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

- C4 (~161 ppm): A quaternary carbon deshielded by two adjacent nitrogen atoms.
- C2 (~160 ppm): The second most deshielded carbon in the pyrimidine ring.
- C8a (~151 ppm): The quaternary carbon at the ring fusion.

- C6 (~140 ppm): The carbon bearing the aminomethyl substituent.
- C5, C7, C8 (~123-135 ppm): Aromatic carbons of the benzene ring.
- C4a (~127 ppm): The second quaternary carbon at the ring fusion.
- -CH₂- (~45 ppm): The carbon of the aminomethyl group.

Synthesis of 6-Quinazolinemethanamine

A robust and reliable synthesis of **6-Quinazolinemethanamine** is critical for its use in creating derivative libraries. While direct synthesis methods are not widely published, a logical and chemically sound approach involves the reduction of a 6-cyanoquinazoline precursor. This two-step strategy provides a versatile route starting from commercially available materials.

[Click to download full resolution via product page](#)

Plausible synthetic route to **6-Quinazolinemethanamine**.

Experimental Protocol: Reduction of 6-Cyanoquinazoline

This protocol describes the reduction of the nitrile functional group to a primary amine using Lithium Aluminium Hydride (LAH), a powerful reducing agent suitable for this transformation.^[4] ^[5]^[6]

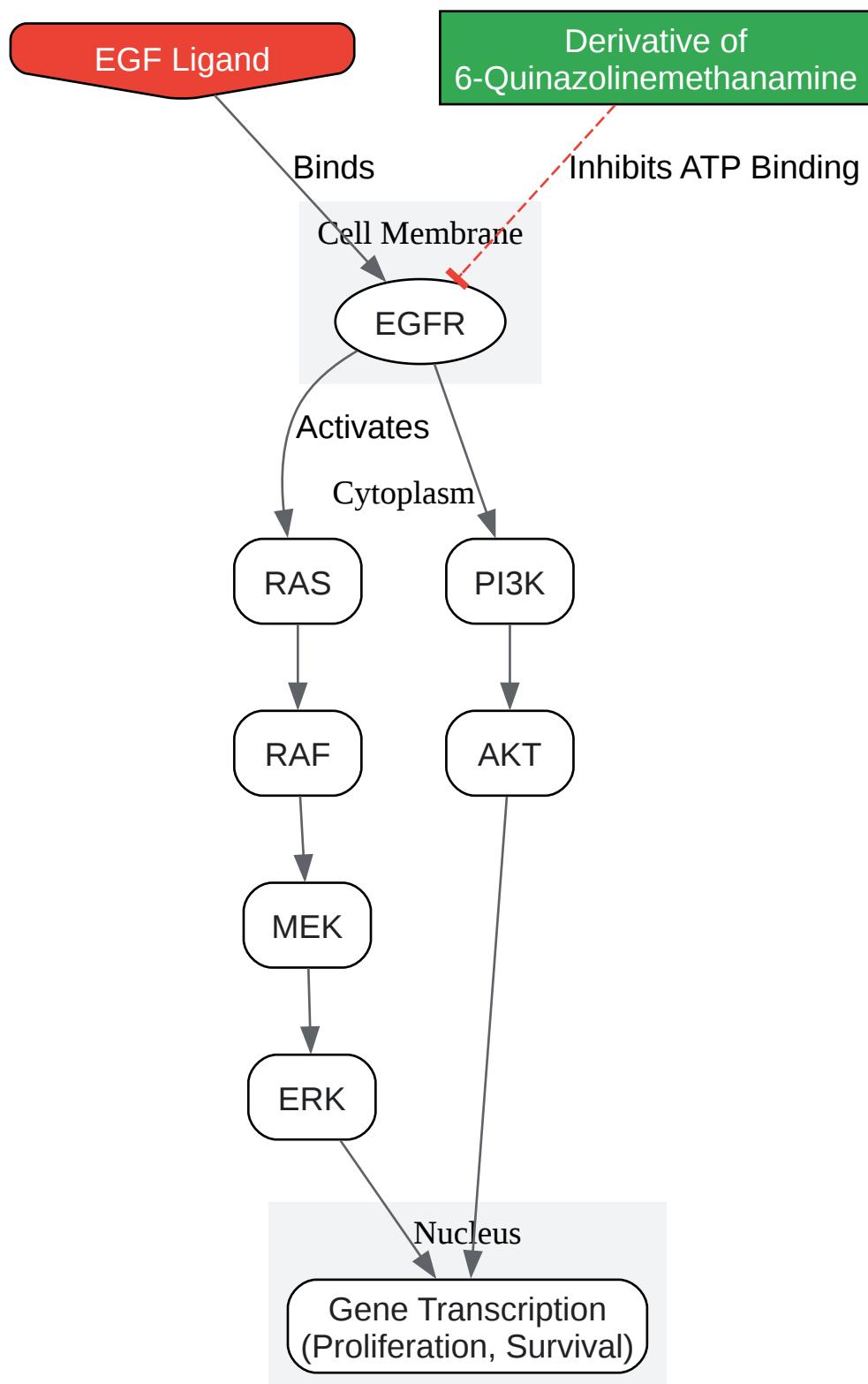
Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions, including the use of a fume hood, personal protective equipment, and adherence to all institutional safety guidelines. Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care under an inert atmosphere.

Materials:

- 6-Cyanoquinazoline
- Lithium Aluminium Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- 10% Sodium Hydroxide (NaOH) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Celite®
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, ice bath

Procedure:

- Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminium Hydride (1.5 equivalents) and suspend it in anhydrous THF (10 volumes relative to the nitrile).
- Cooling: Cool the suspension to 0 °C using an ice bath.
- Addition of Nitrile: Dissolve 6-cyanoquinazoline (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
 - Water (volume equal to the mass of LAH in grams).


- 10% aqueous NaOH solution (volume equal to 1.5 times the mass of LAH in grams).
- Water (volume equal to 3 times the mass of LAH in grams).
- Causality: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the workup.[\[4\]](#)[\[5\]](#)
- Workup: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **6-Quinazolinemethanamine**.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

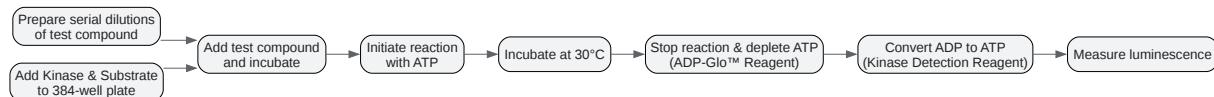
Application in Drug Discovery: Targeting EGFR Kinase

The primary application of **6-Quinazolinemethanamine** is as a building block for EGFR tyrosine kinase inhibitors (TKIs).[\[3\]](#) EGFR is a transmembrane receptor that plays a critical role in cell proliferation and survival. Its aberrant activation is a key driver in many cancers.[\[7\]](#)

Mechanism of Action

Quinazoline-based TKIs function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of tyrosine residues. This action blocks the initiation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to an inhibition of tumor cell growth and proliferation.[\[7\]](#)

[Click to download full resolution via product page](#)


EGFR signaling and inhibition by a quinazoline derivative.

Structure-Activity Relationship (SAR)

The aminomethyl group at the C6-position serves as a crucial linker. By acylating or alkylating this amine, medicinal chemists can introduce a variety of side chains. These side chains are designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the solvent-exposed region of the EGFR active site. This strategy has been instrumental in developing second and third-generation inhibitors that are not only potent but also selective for mutant forms of EGFR, such as the T790M resistance mutation.

Key Protocols for Biological Evaluation

Evaluating the biological activity of novel quinazoline derivatives requires robust and reproducible assays. The following protocols outline standard methods for determining both enzymatic inhibition and cellular anti-proliferative activity.

[Click to download full resolution via product page](#)

Workflow for a luminescent-based kinase assay.

Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Materials:

- Recombinant human EGFR kinase
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP

- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (derivatives of **6-Quinazolinemethanamine**)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer plate reader

Procedure:

- Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%. Dispense 1 μ L of each compound dilution into the wells of a 384-well plate.
- Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and substrate in kinase buffer. Add 2 μ L of this mix to each well.
- ATP Addition: To initiate the reaction, add 2 μ L of ATP solution to all wells. The final reaction volume is 5 μ L.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Signal Generation:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.^[8]
- Data Acquisition: Measure the luminescence using a plate reader.
- Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

- Human cancer cell line overexpressing EGFR (e.g., A431)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well clear, flat-bottom plates
- Spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 μ L of medium. Incubate overnight to allow for attachment.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI_{50} (concentration for 50% growth inhibition) value.

Pharmacokinetic (ADME) and Safety Profile

While specific ADME data for **6-Quinazolinemethanamine** is not available, the general class of quinazoline derivatives has been studied extensively.

ADME Parameter	General Characteristics of Quinazoline Derivatives	Reference Compounds
Solubility	Often poor aqueous solubility, requiring formulation strategies or chemical modification.	Quinazolin-4(1H)-one analogs
Permeability	Generally good cell permeability, allowing them to reach intracellular targets.	Quinazolin-4(1H)-one analogs
Metabolic Stability	Can be susceptible to metabolism by cytochrome P450 enzymes. The quinazoline ring itself is relatively stable, but substituents are common sites of metabolism.	Quinazoline antifolates
Excretion	Biliary excretion can be a major route of elimination. ^[9]	ICI D1694
Transporter Interaction	Some derivatives are known inhibitors of efflux transporters like P-glycoprotein (P-gp), which can impact drug resistance. ^[10]	Gefitinib-derived quinazolinamines

In Silico Prediction: Tools like SwissADME and *admetSAR* are invaluable for early-stage assessment of the likely pharmacokinetic and toxicity profiles of novel derivatives based on the **6-Quinazolinemethanamine** scaffold.^{[11][12]}

Safety and Handling: As a heterocyclic amine, **6-Quinazolinemethanamine** should be handled with standard laboratory precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

6-Quinazolinemethanamine stands as a testament to the power of scaffold-based drug design. While its own biological activity may be unremarkable, its true significance is that of a foundational building block. The quinazoline core provides the necessary framework for high-affinity binding to important therapeutic targets, and the 6-aminomethyl group offers the synthetic gateway to potency, selectivity, and optimized pharmacokinetic properties. For drug discovery teams, particularly in oncology, **6-Quinazolinemethanamine** is not merely a chemical reagent but a key starting point on the path to developing next-generation targeted therapies. Continued exploration of novel derivatives from this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
- National Center for Biotechnology Information. (n.d.). Quinazoline. PubChem Compound Database.
- Supporting Information. (n.d.). 1H NMR, 13C NMR, and 19F spectra were recorded on a Bruker Avance III-500 spectrometer.
- Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines.
- Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2021).
- Jackman, A. L., et al. (1993). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. *British Journal of Cancer*, 68(5), 859–866.
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- ACS Omega. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. *ACS Omega*, 7(22), 18469–18492.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 108.
- ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100829.
- Design and synthesis of novel 6-substituted quinazoline-2-thiols. (2020). Monatshefte für Chemie - Chemical Monthly, 151(1), 123-130.
- National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 741217.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). Journal of Medicinal Chemistry, 38(18), 3660-3668.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). Journal of the Brazilian Chemical Society, 33(9), 946-966.
- 6-Substituted quinazoline-containing drug molecules. (2019). RSC Advances, 9(33), 18929-18945.
- Synthesis of quinazoline derivatives as potential antimicrobial agents. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-8.
- ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Archives of Pharmacal Research, 36(5), 525-546.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2021). Drug Design, Development and Therapy, 15, 2139-2159.
- ResearchGate. (n.d.). List of ADMET properties of the newly synthesized molecules.
- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115682.
- ResearchGate. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents.
- ResearchGate. (n.d.). Structures of quinazolinone, quinazoline and of the studied compounds [1 (TEFDEN...)].
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.

(2015). *Molecules*, 20(8), 13836-13864.

- Smith, M. E., Elisberg, E., & Sherrill, M. L. (1946). Quinazoline derivatives; synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-6-methoxyquinazoline (SN 12,253). *Journal of the American Chemical Society*, 68(7), 1301–1303.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - *Arabian Journal of Chemistry* [arabjchem.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scribd.com [scribd.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 10. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Quinazolinemethanamine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593274#6-quinazolinemethanamine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com